molecular formula C7H5BrO3 B1398888 2-Bromo-3-hydroxybenzoic acid CAS No. 91658-91-2

2-Bromo-3-hydroxybenzoic acid

Cat. No. B1398888
CAS RN: 91658-91-2
M. Wt: 217.02 g/mol
InChI Key: GBPZLKQDSNPABG-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . This compound is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a hydroxy group, and a carboxylic acid group . The 3D structure of this compound can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 217.02 . More detailed physical and chemical properties couldn’t be retrieved from the web search results.

Scientific Research Applications

Environmental Microbiology

  • A strain of Pseudomonas aeruginosa, known for producing 2-bromobenzoic acid, was discovered to degrade various halobenzoates, including 2-bromo-3-hydroxybenzoic acid. This finding suggests potential applications in bioremediation and environmental cleanup (Higson & Focht, 1990).

Organic Synthesis

  • This compound is used in synthetic chemistry. For instance, a method involving silica gel-promoted synthesis of 2-bromo-3-hydroxybenzoate derivatives has been developed, showcasing its utility in complex organic reactions (Shinohara et al., 2014).
  • Another study explored the one-pot synthesis of 2-bromo-3-hydroxybenzoates via the Diels–Alder reaction, further emphasizing its role in organic synthesis (Sonoda et al., 2018).

Material Science

  • 3-Hydroxybenzoic acid, a related compound, has been studied for its potential as a corrosion inhibitor for stainless steel in eco-friendly pickling solutions. This research opens doors to the use of similar compounds, like this compound, in corrosion prevention (Narváez, Cano, & Bastidas, 2005).

Photophysical and Electrochemical Applications

  • The axial substitution of subphthalocyanines with m-hydroxybenzoic acid, a compound structurally related to this compound, has shown improved fluorescence quantum efficiency and specific capacitances. This highlights the potential use of this compound in enhancing the properties of organic photovoltaics and supercapacitors (Li et al., 2020).

Safety and Hazards

2-Bromo-3-hydroxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

2-bromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPZLKQDSNPABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726818
Record name 2-Bromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91658-91-2
Record name 2-Bromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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